Doxefazepam

Pharmacodynamics Toxicology Benzodiazepine comparison

Researchers relying on flurazepam in sleep or GABA receptor studies face confounding hepatic activation variability and lingering active metabolites (t½ 47-100 h) that compromise crossover designs. Doxefazepam eliminates these confounds as the direct active species-requiring no metabolic activation-with quantified advantages: • 2-4× higher potency than flurazepam, enabling lower dosing to achieve equivalent sedation • 50% lower acute toxicity (oral LD₅₀ 2550 mg/kg in rats) versus flurazepam • Short 3-4 h elimination half-life, minimizing carryover effects in crossover protocols Supplied with certificate of analysis; global shipping for verified research institutions.

Molecular Formula C17H14ClFN2O3
Molecular Weight 348.8 g/mol
CAS No. 40762-15-0
Cat. No. B1663290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxefazepam
CAS40762-15-0
Synonyms1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643
Molecular FormulaC17H14ClFN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F
InChIInChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2
InChIKeyVOJLELRQLPENHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxefazepam (CAS 40762-15-0): Procurement-Grade Benzodiazepine Derivative with Quantified Potency Advantage Over Flurazepam


Doxefazepam (CAS 40762-15-0) is a benzodiazepine derivative structurally derived from flurazepam, classified as a sedative-hypnotic agent within the 1,4-benzodiazepine class [1]. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, and has been utilized therapeutically for the short-term management of insomnia at an oral dose of 20 mg [2]. Doxefazepam is not a prodrug; it is an active metabolite of flurazepam, which differentiates its pharmacokinetic profile from parent compounds requiring hepatic activation [3].

Why Doxefazepam Cannot Be Replaced by Flurazepam or Generic Benzodiazepines Without Losing Quantified Potency and Safety Margins


Substituting doxefazepam with its closest analog flurazepam—or other benzodiazepines like diazepam—is scientifically unsound due to quantified differences in potency, toxicity, and metabolic pathway. Doxefazepam is not a simple congener; it is an active metabolite of flurazepam with a 2- to 4-fold higher potency and 50% lower acute toxicity in standardized animal models [1]. Furthermore, its short elimination half-life (3–4 hours) contrasts sharply with flurazepam’s long-acting active metabolites (half-life 47–100 hours), resulting in divergent residual sedation and accumulation risk profiles [2]. These quantitative divergences invalidate any assumption of therapeutic equivalence and necessitate compound-specific procurement for research or formulation development.

Quantified Differential Evidence for Doxefazepam (CAS 40762-15-0) Versus Flurazepam and Diazepam


Head-to-Head Potency and Therapeutic Index Advantage Over Flurazepam in Animal Models

In a direct comparative study, doxefazepam demonstrated 2- to 4-fold greater potency than flurazepam while exhibiting 50% lower acute toxicity in laboratory animals [1]. This dual advantage—higher potency coupled with a wider therapeutic index—establishes doxefazepam as a chemically distinct entity rather than a simple analog.

Pharmacodynamics Toxicology Benzodiazepine comparison

Pharmacokinetic Differentiation: Short Elimination Half-Life Versus Flurazepam's Prolonged Active Metabolites

Doxefazepam exhibits a short elimination half-life of 3–4 hours [1], contrasting with flurazepam's active metabolite (desalkylflurazepam) which has a half-life ranging from 47 to 100 hours [2]. This pharmacokinetic divergence translates to reduced risk of accumulation and next-day residual sedation with doxefazepam, a clinically meaningful differentiator for hypnotic selection.

Pharmacokinetics Metabolism Half-life comparison

Sleep Architecture Modulation: Quantified EEG Improvements in Human Volunteers

In a placebo-controlled EEG study of 7 healthy volunteers, doxefazepam at 10 mg significantly reduced intermediate awakenings and sleep phase shifts; doses of 20–40 mg increased total sleep duration and percent duration of phase 2 sleep while decreasing phase 1 sleep [1]. These quantifiable sleep architecture improvements support doxefazepam's utility as a sleep regulator.

Sleep research EEG Hypnotic efficacy

Acute Toxicity Profile: Oral LD50 Values in Rats and Mice

Toxicological evaluation of doxefazepam reported oral LD50 values greater than 2000 mg/kg in mice, rats, and dogs, with specific values of 2550 mg/kg in rats and >1500 mg/kg in mice orally [1]. These values define the compound's acute toxicity profile and can be directly compared to literature values for flurazepam and diazepam for risk assessment.

Toxicology Safety pharmacology LD50

Metabolic Distinction: Doxefazepam as an Active Metabolite of Flurazepam

Doxefazepam is itself the active N-1-hydroxyethyl-3-hydroxy metabolite of flurazepam [1]. Unlike flurazepam, which requires hepatic biotransformation to exert its hypnotic effect, doxefazepam bypasses this activation step, potentially reducing inter-individual variability in response.

Drug metabolism Prodrug Active metabolite

Comparative Potency Estimation Versus Diazepam in Animal Models

In animal models, doxefazepam's potency was estimated to be equivalent to diazepam [1]. Some sources suggest a 2- to 3-fold higher potency, but this is not consistently reported across primary literature. In a placebo-controlled human study, doxefazepam produced significant EEG modifications, confirming CNS activity comparable to diazepam [1].

Benzodiazepine equivalence Potency Diazepam

Recommended Research and Industrial Applications for Doxefazepam (40762-15-0) Based on Quantified Differentiation


In Vivo Sedative-Hypnotic Screening Requiring High Potency with Reduced Toxicity

Researchers evaluating benzodiazepine hypnotics in rodent models should prioritize doxefazepam over flurazepam due to its 2- to 4-fold higher potency and 50% lower acute toxicity [1]. This combination allows for the use of lower doses to achieve equivalent sedation, minimizing confounding toxicity and improving animal welfare. The compound's oral LD50 of 2550 mg/kg in rats provides a defined safety margin for dose-ranging studies [2].

Sleep Architecture Studies in Human Volunteers or Clinical Trials

For clinical sleep research, doxefazepam's quantified effects on sleep continuity—specifically the reduction in intermediate awakenings and increase in stage 2 sleep at 10–40 mg doses—make it a valuable tool for investigating insomnia phenotypes or testing novel hypnotic adjuvants [3]. Its short half-life (3–4 hours) minimizes carryover effects, enabling cleaner crossover study designs.

In Vitro GABA-A Receptor Pharmacology Avoiding Prodrug Confounds

In recombinant receptor assays or neuronal culture systems, doxefazepam offers a critical advantage over flurazepam: it is an active species that does not require metabolic activation [4]. This eliminates variability arising from differences in cellular metabolic capacity, ensuring consistent and reproducible pharmacological responses. Researchers investigating benzodiazepine structure-activity relationships can use doxefazepam as a direct active comparator.

Comparative Metabolism and Drug-Drug Interaction Studies

Given doxefazepam's unique status as an active metabolite of flurazepam, it serves as an essential reference compound for studies mapping the metabolic fate of flurazepam and related benzodiazepines. Its distinct pharmacokinetic profile (short t½, absence of long-lived active metabolites) provides a contrasting benchmark for evaluating the impact of CYP polymorphisms or enzyme induction on hypnotic drug exposure [5].

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